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molecular formula C10H8O4S B8289557 5-Carboxymethoxy-3-hydroxybenzo[b]thiophene

5-Carboxymethoxy-3-hydroxybenzo[b]thiophene

Cat. No. B8289557
M. Wt: 224.23 g/mol
InChI Key: GHVGWWMUOABEBD-UHFFFAOYSA-N
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Patent
US07060109B2

Procedure details

1.96 g (4.5 mmol) VIII and 2.70 g (67.5 mmol) NaOH were heated under reflux for 15 h in 300 ml degassed water. The pH was then adjusted to pH 1 with concentrated HCl and the aqueous phase was extracted three times with ethyl acetate. The combined organic phases were dried over Na2SO4. Flash chromatography (200 g SiO2, ethyl acetate:acetic acid=100:1, pre-adsorption: 10 g SiO2/ethanol) yielded 801 mg (3.6 mmol, 79%) IX.
Name
VIII
Quantity
1.96 g
Type
reactant
Reaction Step One
Name
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
79%

Identifiers

REACTION_CXSMILES
C(OC([C:8]1[S:12][C:11]2[CH:13]=[CH:14][C:15]([O:17][CH2:18][C:19]([O:21]CC)=[O:20])=[CH:16][C:10]=2[C:9]=1[O:24]C(=O)C(C)(C)C)=O)CCC.[OH-].[Na+].C(OCC)(=O)C>C(O)(=O)C>[C:19]([CH2:18][O:17][C:15]1[CH:14]=[CH:13][C:11]2[S:12][CH:8]=[C:9]([OH:24])[C:10]=2[CH:16]=1)([OH:21])=[O:20] |f:1.2|

Inputs

Step One
Name
VIII
Quantity
1.96 g
Type
reactant
Smiles
C(CCC)OC(=O)C1=C(C2=C(S1)C=CC(=C2)OCC(=O)OCC)OC(C(C)(C)C)=O
Name
Quantity
2.7 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 15 h in 300 ml
Duration
15 h
CUSTOM
Type
CUSTOM
Details
degassed water
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted three times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over Na2SO4

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
Name
Type
product
Smiles
C(=O)(O)COC1=CC2=C(SC=C2O)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.6 mmol
AMOUNT: MASS 801 mg
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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